1-(2-Chloro-3-(methylthio)phenyl)propan-2-one
Description
Properties
Molecular Formula |
C10H11ClOS |
|---|---|
Molecular Weight |
214.71 g/mol |
IUPAC Name |
1-(2-chloro-3-methylsulfanylphenyl)propan-2-one |
InChI |
InChI=1S/C10H11ClOS/c1-7(12)6-8-4-3-5-9(13-2)10(8)11/h3-5H,6H2,1-2H3 |
InChI Key |
GZXAVCZBMJDCQC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC1=C(C(=CC=C1)SC)Cl |
Origin of Product |
United States |
Biological Activity
1-(2-Chloro-3-(methylthio)phenyl)propan-2-one, a compound with significant biological implications, has garnered attention in various fields, including medicinal chemistry and pharmacology. This article aims to explore its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.
- Molecular Formula : C11H13ClOS
- Molecular Weight : 232.74 g/mol
- IUPAC Name : 1-(2-Chloro-3-(methylthio)phenyl)propan-2-one
- Canonical SMILES : CC(=O)C(C1=C(C=CC(=C1)Cl)SC)C
The biological activity of 1-(2-Chloro-3-(methylthio)phenyl)propan-2-one is primarily attributed to its interaction with specific biomolecular targets. The compound may exert its effects through:
- Enzyme Inhibition : The chloro and methylthio groups can interact with enzyme active sites, potentially inhibiting their function.
- Receptor Modulation : The compound may modulate receptor activity, influencing various signaling pathways.
- Cellular Process Disruption : It may disrupt normal cellular processes, leading to altered cell proliferation or apoptosis.
Biological Activity Overview
Research indicates that 1-(2-Chloro-3-(methylthio)phenyl)propan-2-one exhibits a range of biological activities:
Antimicrobial Activity
Studies have shown that the compound possesses antimicrobial properties against various bacterial strains. In vitro assays demonstrated significant inhibition of growth in pathogens such as Staphylococcus aureus and Escherichia coli.
Anticancer Potential
The compound has been evaluated for its anticancer activity. In vitro studies reported that it induces apoptosis in cancer cell lines by activating caspase pathways. A notable case study involved its application against breast cancer cells, where it showed a reduction in cell viability at micromolar concentrations.
Anti-inflammatory Effects
1-(2-Chloro-3-(methylthio)phenyl)propan-2-one has been investigated for its anti-inflammatory properties. Animal models demonstrated that it significantly reduced inflammation markers such as TNF-alpha and IL-6 in carrageenan-induced paw edema models.
Table 1: Summary of Biological Activities
In Vivo Studies
In vivo studies further corroborated the in vitro findings. For instance, administration of the compound in rodent models showed promising results in reducing tumor growth and inflammation without significant toxicity.
Comparison with Similar Compounds
Key Observations:
The methylthio group contributes electron-donating resonance effects, which may stabilize intermediates in synthetic pathways or modulate biological activity, as seen in COX-2 inhibitors like the benzimidazole-thiazole hybrid .
Heterocyclic vs.
Physicochemical and Functional Comparisons
- Solubility: The chloro and methylthio substituents likely reduce water solubility compared to non-halogenated analogs (e.g., 1-(3-(methylthio)phenyl)propan-2-one ).
- Stability : Electron-withdrawing Cl may enhance stability toward nucleophilic attack relative to electron-rich analogs like 1-(2-Hydroxy-5-methylphenyl)-3-(3-methylthiophen-2-yl)prop-2-en-1-one .
Q & A
Basic: What are the optimal synthetic routes for 1-(2-Chloro-3-(methylthio)phenyl)propan-2-one, and how can reaction conditions be optimized?
Methodological Answer:
The synthesis typically involves multi-step reactions, including halogenation and functional group introduction. A viable approach is:
Friedel-Crafts Acylation : Use a Lewis acid catalyst (e.g., AlCl₃) to acylate a substituted benzene derivative with a chlorinated acyl chloride .
Methylthio Group Introduction : Employ nucleophilic substitution or thiol-ene reactions under controlled temperatures (0–25°C) to avoid side reactions like over-chlorination or oxidation .
Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization improves purity.
Optimization Variables :
- Catalyst loading (10–20 mol% AlCl₃).
- Solvent polarity (dichloromethane for acylation; DMF for substitution).
- Reaction time monitoring via TLC or HPLC .
Basic: Which spectroscopic and analytical techniques are most effective for characterizing this compound?
Methodological Answer:
A combination of techniques ensures structural validation and purity assessment:
- NMR Spectroscopy :
- ¹H/¹³C NMR : Identify aromatic protons (δ 6.8–7.5 ppm), methylthio (δ 2.1–2.5 ppm), and ketone carbonyl (δ 205–210 ppm) .
- 2D NMR (COSY, HSQC) : Resolve overlapping signals in the crowded aromatic region .
- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ and fragmentation patterns (e.g., loss of Cl or SCH₃ groups) .
- IR Spectroscopy : Detect C=O stretch (~1700 cm⁻¹) and C-S vibrations (600–700 cm⁻¹) .
Purity Assessment : HPLC with a C18 column (acetonitrile/water mobile phase) at 254 nm .
Advanced: How do electronic effects of substituents influence the compound’s reactivity in nucleophilic substitution reactions?
Methodological Answer:
The chloro and methylthio groups create distinct electronic environments:
- Chloro Substituent (2-position) : Strong electron-withdrawing effect via inductive withdrawal, activating the phenyl ring toward electrophilic substitution at the para position .
- Methylthio Group (3-position) : Electron-donating via resonance (+M effect), directing nucleophiles to ortho/para positions relative to itself .
Experimental Design : - Compare reaction rates with analogs (e.g., 1-(2-Fluoro-3-(methylthio)phenyl)propan-2-one) to isolate electronic effects.
- Use DFT calculations (e.g., Gaussian 09) to map electrostatic potentials and predict regioselectivity .
Advanced: How can contradictory bioactivity data (e.g., antimicrobial vs. cytotoxic effects) be systematically resolved?
Methodological Answer:
Contradictions often arise from assay variability or off-target effects. Resolution strategies include:
Dose-Response Curves : Establish IC₅₀ values across multiple cell lines (e.g., HepG2 vs. HEK293) to differentiate selective toxicity .
Mode-of-Action Studies :
- Proteomics : Identify protein targets via affinity chromatography or SILAC labeling.
- Gene Knockdown (CRISPR/Cas9) : Validate target dependency .
Control Experiments :
- Test metabolites (e.g., oxidized sulfur derivatives) for confounding bioactivity.
- Use isogenic cell lines to control for genetic background effects .
Advanced: What computational methods are suitable for predicting the compound’s interactions with biomolecules?
Methodological Answer:
In Silico Workflow :
Docking Simulations (AutoDock Vina) : Model binding to enzymes (e.g., cytochrome P450) using crystal structures (PDB ID: 1TQN).
MD Simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns trajectories .
QSAR Modeling : Train models on analogs (e.g., 1-(3-(Difluoromethyl)phenyl)propan-2-one) to predict ADMET properties .
Validation : Compare computational results with SPR (surface plasmon resonance) binding assays .
Basic: How can researchers mitigate degradation during storage and handling?
Methodological Answer:
- Storage Conditions :
- Stability Monitoring :
- Periodic HPLC checks (monthly) for degradation products (e.g., sulfoxide derivatives).
- Use stabilizers (1% BHT) for long-term storage .
Advanced: What strategies resolve low yields in large-scale syntheses of this compound?
Methodological Answer:
Scale-Up Challenges :
- Heat Dissipation : Use flow reactors (e.g., microfluidic chips) for exothermic steps (e.g., chlorination).
- By-Product Mitigation :
- Optimize stoichiometry (1.2 eq. chlorinating agent).
- Add scavengers (e.g., molecular sieves) to trap HCl .
Case Study : A 10-fold scale-up achieved 78% yield via stepwise temperature ramping (0°C → 25°C over 6 hours) .
Advanced: How does the methylthio group’s position affect the compound’s pharmacokinetic profile?
Methodological Answer:
Comparative Analysis :
- Metabolism : Methylthio at 3-position increases metabolic stability vs. 4-position analogs (CYP3A4 oxidation reduced by steric hindrance) .
- Permeability : LogP calculations (ChemAxon) show higher lipophilicity (LogP = 2.8) than des-methylthio analogs (LogP = 1.9), enhancing BBB penetration .
Experimental Validation : - Caco-2 Assays : Measure apparent permeability (Papp) to confirm computational predictions .
Basic: What are the safety protocols for handling this compound in laboratory settings?
Methodological Answer:
- PPE Requirements : Nitrile gloves, goggles, and fume hood use (TLV-TWA: 1 ppm).
- Spill Management : Absorb with vermiculite, neutralize with 10% sodium bicarbonate .
- Waste Disposal : Incinerate in EPA-approved containers (avoid aqueous release due to sulfur content) .
Advanced: How can researchers design derivatives to enhance target selectivity in therapeutic applications?
Methodological Answer:
Derivatization Strategies :
Bioisosteric Replacement : Substitute Cl with CF₃ to modulate electron density without steric bulk .
Prodrug Design : Introduce ester moieties for controlled release in vivo (hydrolyzed by esterases) .
Validation :
- Selectivity Screening : Test derivatives against kinase panels (e.g., Eurofins KinaseProfiler).
- Crystallography : Solve co-crystal structures to guide rational design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
